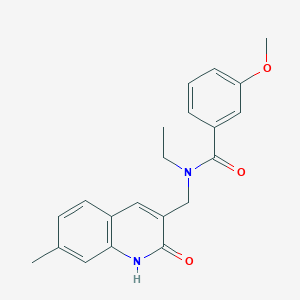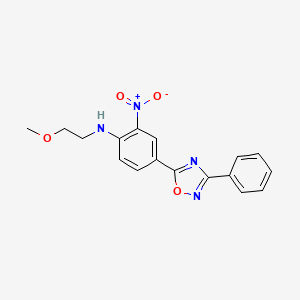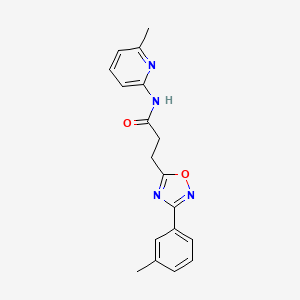
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A is not fully understood. However, it has been proposed that N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A may act by inhibiting the activity of certain enzymes or signaling pathways. For example, it has been suggested that N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A may inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have various biochemical and physiological effects. Some of the effects of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Anti-cancer: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to protect neurons from oxidative stress and prevent neurodegeneration.
3. Anti-inflammatory: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to inhibit the production of inflammatory cytokines and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has several advantages and limitations for lab experiments. Some of the advantages of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Potency: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be a potent compound, making it useful for studying its effects on biological systems.
2. Specificity: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be specific in its activity, making it useful for studying its effects on specific enzymes or signaling pathways.
Some of the limitations of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Toxicity: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be toxic at high concentrations, making it difficult to use in certain experiments.
2. Solubility: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A. Some of these directions include:
1. Further studies on the mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A.
2. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the treatment of neurodegenerative diseases.
3. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the treatment of inflammation.
4. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the development of anti-cancer drugs.
In conclusion, N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A is a promising small molecule that has been synthesized and studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. However, more research is needed to fully understand the mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A involves several steps, including the reaction of 6-methylpyridin-2-amine with m-tolylacetic acid to form an amide intermediate. This intermediate is then reacted with thionyl chloride and triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine to form N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Cancer Research: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurodegenerative Diseases: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
3. Inflammation: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Eigenschaften
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-5-3-7-14(11-12)18-21-17(24-22-18)10-9-16(23)20-15-8-4-6-13(2)19-15/h3-8,11H,9-10H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGLGZRJVZAQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

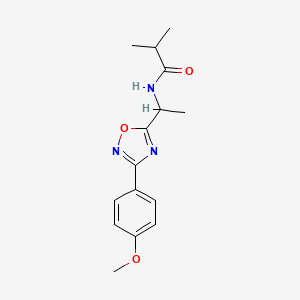

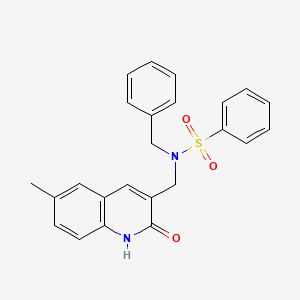
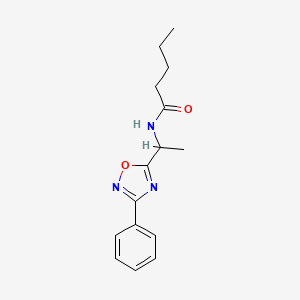

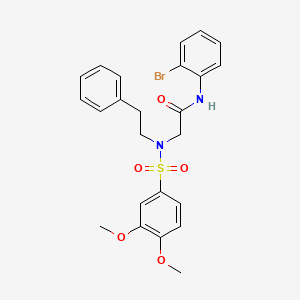
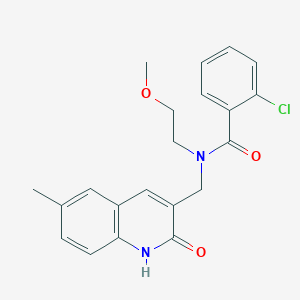
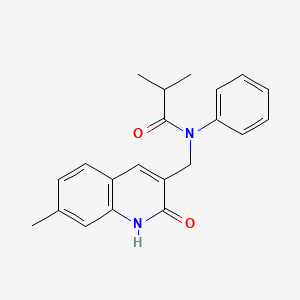
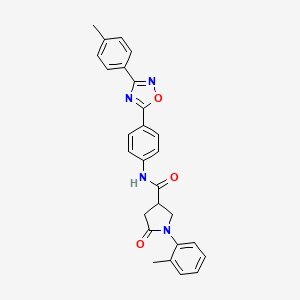
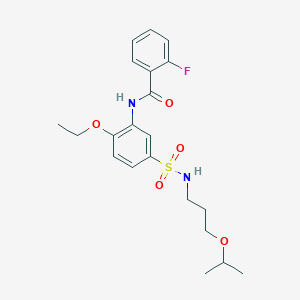
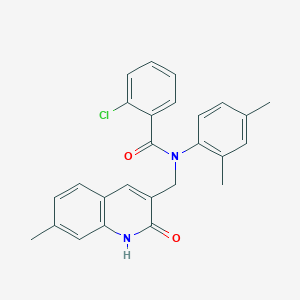
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
